An In-depth Technical Guide to 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide: Chemical Structure and Physicochemical Properties
An In-depth Technical Guide to 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide: Chemical Structure and Physicochemical Properties
For distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide. As a member of the nitrobenzenesulfonamide class, this compound holds potential for investigation in various research and drug development applications. This document delineates its structural attributes, predicted physicochemical parameters, and detailed experimental protocols for their empirical determination. The methodologies are presented with a rationale for their selection, ensuring scientific integrity and reproducibility. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study and application of novel sulfonamide derivatives.
Introduction
Sulfonamides represent a critical class of compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. The introduction of a nitro group and an N-substituted side chain to the benzenesulfonamide core can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its pharmacokinetic and pharmacodynamic characteristics. 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is a distinct derivative within this class. Understanding its fundamental chemical and physical properties is a prerequisite for any systematic investigation into its potential applications. This guide offers a detailed exploration of its structure and a practical framework for the experimental evaluation of its key physicochemical parameters.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity and structure.
Chemical Structure
The molecular structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide is characterized by a 4-nitro-substituted phenyl ring attached to a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a 2-(propylamino)ethyl side chain.
Diagram: Chemical Structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide
Caption: 2D structure of 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide.
Molecular Formula and Weight
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Molecular Formula: C₁₁H₁₇N₃O₄S
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Molecular Weight: 287.34 g/mol
IUPAC Name
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4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide
CAS Number
As of the last update, a specific CAS number for this compound has not been identified in major chemical databases. Researchers should verify the novelty of this compound and consider assigning a new CAS number upon synthesis and characterization.
Physicochemical Properties
The physicochemical properties of a compound are paramount in drug discovery and development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Due to the limited availability of experimental data for 4-Nitro-N-[2-(propylamino)ethyl]benzene-1-sulfonamide, the following table includes predicted values based on the properties of the parent compound, 4-nitrobenzenesulfonamide, and related N-substituted derivatives.[1][2]
| Property | Predicted/Estimated Value | Rationale/Comparison |
| Melting Point (°C) | 160 - 180 | The parent compound, 4-nitrobenzenesulfonamide, has a melting point of 178-180 °C.[3] The N-alkylation may slightly lower the melting point due to a disruption in the crystal lattice packing. |
| Boiling Point (°C) | > 400 (decomposes) | High boiling point is expected due to the presence of polar functional groups and a relatively high molecular weight. Sulfonamides often decompose at high temperatures. |
| Water Solubility | Slightly soluble | The nitro group and sulfonamide moiety contribute to polarity, but the benzene ring and the propyl chain introduce lipophilic character. The parent compound has a water solubility of 606.6 mg/L at 15 °C.[2] The N-substitution is likely to decrease water solubility. |
| pKa | ~9.5 | The sulfonamide proton (N-H) is acidic. The predicted pKa for 4-nitrobenzenesulfonamide is 9.48 ± 0.10.[2] The N-alkylation is not expected to significantly alter the acidity of the remaining sulfonamide proton. |
| LogP | ~1.5 - 2.5 | The calculated XLogP3 for 4-nitrobenzenesulfonamide is 0.6.[1] The addition of the N-[2-(propylamino)ethyl] group will increase the lipophilicity and therefore the LogP value. |
Experimental Protocols for Physicochemical Characterization
To obtain accurate data, empirical determination of the physicochemical properties is essential. The following section outlines standardized protocols for these measurements.
Synthesis of N-substituted 4-Nitrobenzenesulfonamides
A general and reliable method for the synthesis of N-substituted sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[4]
Diagram: Synthetic Pathway
Caption: General synthetic scheme for the target compound.
Step-by-Step Protocol:
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Reaction Setup: In a round-bottom flask, dissolve N-propylethane-1,2-diamine (1.0 equivalent) and a suitable base, such as triethylamine (1.2 equivalents), in an anhydrous solvent like dichloromethane (DCM).
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Addition of Sulfonyl Chloride: Cool the solution to 0 °C using an ice bath. Slowly add a solution of 4-nitrobenzenesulfonyl chloride (1.1 equivalents) in anhydrous DCM to the flask with continuous stirring.
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Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring. Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting materials are consumed.
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Workup: Upon completion, quench the reaction with a dilute acid (e.g., 1M HCl). Separate the organic layer and wash it sequentially with water and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Causality Behind Experimental Choices:
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Anhydrous Conditions: The use of anhydrous solvents and reagents is crucial to prevent the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.
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Base: A base is required to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
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Temperature Control: The initial cooling to 0 °C helps to control the exothermic nature of the reaction and minimize side product formation.
Determination of Solubility
A qualitative and semi-quantitative assessment of solubility in various solvents provides valuable information about the polarity and functional groups present in the molecule.
Step-by-Step Protocol:
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Solvent Selection: Prepare a panel of solvents with varying polarities, including water, ethanol, acetone, and hexane.
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Sample Preparation: Accurately weigh a small amount of the compound (e.g., 1-5 mg) into a series of small vials.
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Solvent Addition: Add a measured volume of each solvent (e.g., 1 mL) to the respective vials.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 24 hours) to ensure equilibrium is reached.
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Observation: Visually inspect the vials for the presence of undissolved solid.
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Quantification (Optional): For a more quantitative measurement, the supernatant can be carefully removed, filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Determination of pKa
The pKa value is a measure of the acidity of a compound. For sulfonamides, the proton on the sulfonamide nitrogen is acidic. Potentiometric titration is a standard method for pKa determination.
Step-by-Step Protocol:
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Sample Preparation: Prepare a solution of the compound in a suitable solvent system, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.
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Titration Setup: Use a calibrated pH meter and an automated titrator.
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Titration: Titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
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Data Analysis: Record the pH values as a function of the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point.
Causality Behind Experimental Choices:
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Co-solvent: The use of a co-solvent is often necessary for compounds with limited water solubility to ensure they remain in solution throughout the titration.
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Potentiometric Titration: This method provides a direct and accurate measurement of the change in hydrogen ion concentration during the titration, allowing for precise pKa determination.
Determination of LogP
The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter in predicting its ADME properties. The shake-flask method is the gold standard for LogP determination.
Step-by-Step Protocol:
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Phase Preparation: Prepare a biphasic system of n-octanol and water. The two phases should be mutually saturated before the experiment.
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Sample Addition: Dissolve a known amount of the compound in one of the phases (usually n-octanol).
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Partitioning: Add a known volume of the second phase and shake the mixture vigorously for a set period to allow for partitioning of the compound between the two phases.
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Phase Separation: Allow the two phases to separate completely. This can be aided by centrifugation.
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Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).
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Calculation: The partition coefficient (P) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.
Causality Behind Experimental Choices:
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n-Octanol/Water System: This solvent system is widely accepted as a model for the partitioning of a drug between the lipidic environment of a cell membrane and the aqueous environment of the cytoplasm.
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Mutual Saturation: Pre-saturating the solvents ensures that the volume of each phase does not change significantly during the experiment due to mutual dissolution.
Conclusion
References
- Hameed, A. D. et al. (2021). Synthesis of Sulfonamide Derivatives. Sarcouncil Journal of Biomedical Sciences.
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PubChem. (n.d.). 4-Nitrobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
- BenchChem. (2025). A Comparative Analysis of 2-Nitrobenzenesulfonamide and 4-Nitrobenzenesulfonamide. Retrieved from a relevant BenchChem technical guide.
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PrepChem.com. (n.d.). Synthesis of 4-nitrobenzenesulfonamide. Retrieved from [Link]
